molecular formula C14H18Br2N2O B588537 Ambroxol Cyclic Impurity-d5 Dihydrochloride CAS No. 1794752-24-1

Ambroxol Cyclic Impurity-d5 Dihydrochloride

Cat. No.: B588537
CAS No.: 1794752-24-1
M. Wt: 395.15
InChI Key: AJOQVCHLLULVGK-KKMRROIFSA-N
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Description

Ambroxol Cyclic Impurity-d5 Dihydrochloride is a labeled impurity of Ambroxol, a drug commonly used as a mucolytic agent to treat respiratory diseases. This compound is specifically used in research to study the metabolic pathways and pharmacokinetics of Ambroxol. Its molecular formula is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride involves the incorporation of deuterium atoms into the Ambroxol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents. Quality control measures are implemented to ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Ambroxol Cyclic Impurity-d5 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized using NMR spectroscopy and mass spectrometry to confirm their structures.

Scientific Research Applications

Ambroxol Cyclic Impurity-d5 Dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ambroxol Cyclic Impurity-d5 Dihydrochloride is similar to that of Ambroxol. It acts by breaking down mucus in the respiratory tract, making it easier to expel. The compound targets the mucous glands and cilia in the respiratory tract, enhancing their activity and promoting mucus clearance. The deuterium labeling allows researchers to track the compound’s distribution and metabolism in the body, providing valuable insights into its pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ambroxol Cyclic Impurity-d5 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research, as it enables the tracking of the compound’s behavior in biological systems without altering its pharmacological properties .

Biological Activity

Ambroxol cyclic impurity-d5 dihydrochloride is a derivative of ambroxol, a well-known mucolytic agent and a chaperone for the lysosomal enzyme glucocerebrosidase (GCase). This compound has garnered interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease and Gaucher disease. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Ambroxol and Its Impurities

Ambroxol hydrochloride, the primary compound, is recognized for its expectorant properties and its role in enhancing GCase activity. The cyclic impurity-d5 variant represents a specific structural modification that may influence its biological effects.

Property Value
Molecular FormulaC13H18Br2N2O·HCl
Molecular Weight414.56 g/mol
CAS Number23828-92-4

Ambroxol acts primarily as a GCase chaperone, facilitating the proper folding and trafficking of GCase to lysosomes. This action is particularly relevant in the context of Gaucher disease, where GCase deficiency leads to substrate accumulation and subsequent cellular dysfunction.

Key Mechanisms

  • GCase Activity Enhancement : this compound increases GCase activity in various tissues, including the brain, spleen, and heart .
  • α-Synuclein Modulation : The compound also reduces levels of α-synuclein, a protein that aggregates in Parkinson's disease .

Case Studies

  • Gaucher Disease Treatment : A study involving five patients with neuronopathic Gaucher disease showed that administration of ambroxol at doses of 1.2–1.3 g/day resulted in increased GCase activity in lymphocytes and improved clinical manifestations .
  • Parkinson's Disease Trials : In phase II trials assessing ambroxol's effects on patients with GBA-associated Parkinson's disease, researchers observed significant increases in GCase levels and improvements in cognitive functions over a 12-month period .

Efficacy Data

Study Population Dosage Outcome
Narita et al. (2019)Neuronopathic GD patients1.2–1.3 g/dayIncreased GCase activity; improved symptoms
AMBITIOUS Trial (2023)GBA-PD patients1200 mg/dayReduced cognitive decline; improved GCase levels

Safety Profile

This compound exhibits a favorable safety profile even at higher doses (up to 1200 mg/day). Reports indicate no significant adverse events beyond those typically associated with ambroxol hydrochloride .

Adverse Effects Reported

  • Mild gastrointestinal disturbances
  • Rare instances of skin reactions

Properties

IUPAC Name

1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2/i3D2,4D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQVCHLLULVGK-KKMRROIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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